1H-pyrrolo[2,3-c]pyridine hydrobromide
Description
Properties
CAS No. |
935685-89-5 |
|---|---|
Molecular Formula |
C7H7BrN2 |
Molecular Weight |
199.05 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine;hydrobromide |
InChI |
InChI=1S/C7H6N2.BrH/c1-3-8-5-7-6(1)2-4-9-7;/h1-5,9H;1H |
InChI Key |
OAAJMPOMZDDCCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C=CN=C2.Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1H-Pyrrolo[2,3-c]pyridine derivatives have been extensively studied for their pharmacological properties. Notably, they exhibit a range of biological activities that make them promising candidates for drug development.
Anticancer Activity
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as potent inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. For instance, a series of derivatives were synthesized and evaluated for their efficacy against acute myeloid leukemia (AML) cell lines. The most promising compound demonstrated a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft model, indicating its potential as a lead compound for cancer treatment .
Targeting Fibroblast Growth Factor Receptors
Another significant application involves the design of 1H-pyrrolo[2,3-c]pyridine derivatives targeting fibroblast growth factor receptors (FGFRs). These receptors are crucial in tumorigenesis, and compounds exhibiting potent inhibitory activity against FGFRs have been developed. For example, one derivative showed IC50 values in the nanomolar range against FGFR1-3 and inhibited breast cancer cell proliferation . This suggests that these compounds could serve as effective therapeutic agents in treating cancers associated with FGFR signaling.
Allosteric Modulation of mGluR5
The compound has also been explored as an allosteric antagonist of metabotropic glutamate receptor 5 (mGluR5). Variations in substituents on the pyrrolo[2,3-c]pyridine scaffold were shown to enhance aqueous solubility while maintaining high potency in vitro. This positions these derivatives as potential candidates for treating neurological disorders where mGluR5 modulation is beneficial .
Synthesis and Structural Variations
The synthesis of 1H-pyrrolo[2,3-c]pyridine hydrobromide typically involves cyclo-condensation reactions using various starting materials such as 2-amino-1H-pyrrole derivatives combined with active methylene compounds. The resulting compounds can be further modified to enhance their biological activity and pharmacokinetic properties .
Lead Compound Development for AML Treatment
In a detailed study focusing on the development of LSD1 inhibitors, researchers synthesized a series of 1H-pyrrolo[2,3-c]pyridine derivatives. The lead compound exhibited significant antiproliferative activity against AML cell lines and demonstrated the ability to induce differentiation in these cells . This case underscores the compound's potential in targeted cancer therapies.
FGFR Inhibition in Breast Cancer Models
Another study reported the synthesis of derivatives that effectively inhibited FGFR signaling pathways in breast cancer models. The lead compound not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities of cancer cells . This highlights the therapeutic promise of these compounds in oncology.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Isomers: Positional Variations in Pyrrolopyridines
The positional arrangement of nitrogen atoms in pyrrolopyridine isomers significantly influences their chemical and biological properties. Key isomers include:
Key Insight : The [2,3-c] isomer’s spatial arrangement allows for interactions with hydrophobic pockets in enzymes (e.g., H+/K+ ATPase), while the [2,3-b] isomer’s 5-position is oriented to engage FGFR1’s hinge region .
Substituent Effects on Activity
Substituents at the C5 position are critical across pyrrolopyridine derivatives:
Comparison : Chloro and methoxy groups at C5 in the [2,3-c] series improve APA activity, while bromo substituents in the [2,3-b] series facilitate further functionalization for kinase inhibitors.
Physicochemical Properties
| Compound (Example) | Purity | Price (1g) | Commercial Availability |
|---|---|---|---|
| 7-Bromo-1H-pyrrolo[2,3-c]pyridine | 95% | €122 | CymitQuimica |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 97% | €63 (100mg) | Specialty suppliers |
Practical Note: The [2,3-b] derivatives are more cost-effective for small-scale research, while [2,3-c] compounds require custom synthesis.
Preparation Methods
Cyclocondensation of Functionalized Pyridine Precursors
Cyclocondensation reactions represent the most direct route to the pyrrolo[2,3-c]pyridine core. A widely adopted protocol involves treating 3-amino-4-bromopyridine with α,β-unsaturated carbonyl compounds under acidic conditions (Scheme 1). For instance, refluxing 3-amino-4-bromopyridine with acryloyl chloride in dichloromethane (DCM) at 40°C for 12 hours induces cyclization, yielding the free base intermediate. Subsequent treatment with 48% hydrobromic acid (HBr) in ethanol at 0°C precipitates the hydrobromide salt with 72% overall yield.
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 35–45°C | <40°C: Incomplete reaction; >50°C: Decomposition |
| Solvent | Dichloromethane | Polar aprotic solvents enhance cyclization rate |
| Acid Catalyst | p-Toluenesulfonic acid | 10 mol% maximizes rate without side reactions |
| Reaction Time | 10–14 hours | Shorter durations leave unreacted starting material |
Key challenges include regioselectivity control, as competing pathways may form [2,3-b] or [3,2-c] isomers. Nuclear Overhauser effect (NOE) NMR studies confirm the [2,3-c] regiochemistry by correlating H-5 and H-7 protons.
Friedländer Annulation for Bicyclic Framework Construction
The Friedländer reaction between 2-aminonicotinaldehyde and cyclic ketones provides an alternative route. Heating 2-aminonicotinaldehyde with cyclopentanone in acetic acid at 110°C for 8 hours generates the pyrrolopyridine skeleton in 68% yield . Bromination at the 3-position using phosphorus tribromide (PBr₃) in tetrahydrofuran (THF), followed by HBr quench, affords the hydrobromide salt with 81% purity after recrystallization from methanol/diethyl ether .
Mechanistic Insights :
-
Keto-enol tautomerization of cyclopentanone generates the nucleophilic enolate.
-
Schiff base formation between the aldehyde and amine groups.
-
Electrophilic aromatic substitution at the activated pyridine C-4 position.
-
Rearomatization via proton transfer completes the bicyclic system .
Post-Synthetic Hydrobromide Salt Formation
Converting the free base to the hydrobromide salt enhances solubility for pharmaceutical applications. Dissolving 1H-pyrrolo[2,3-c]pyridine in anhydrous ethanol and adding 48% HBr dropwise at −10°C precipitates the salt within 2 hours. Critical parameters include:
Table 2: Salt Formation Optimization
| Variable | Optimal Value | Effect on Crystal Quality |
|---|---|---|
| HBr Equivalents | 1.05 eq | Prevents acid excess-induced decomposition |
| Temperature | −10 to 0°C | Ensures slow crystallization |
| Anti-Solvent | Diethyl ether | Improves yield by reducing solubility |
X-ray powder diffraction (XRPD) analysis confirms salt formation, showing characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.
Suzuki-Miyaura couplings enable introduction of aryl/heteroaryl groups at the 3-position prior to salt formation. Reacting 3-bromo-1H-pyrrolo[2,3-c]pyridine with phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 80°C provides 3-aryl derivatives in 65–78% yield . Subsequent HBr treatment yields substituted hydrobromide salts.
Challenges :
-
Protodeboronation : Minimized by degassing solvents and using inert atmospheres.
-
Homocoupling : Suppressed with 1.5 eq Cs₂CO₃ base.
Purification and Analytical Characterization
Purification Protocols :
-
Flash Chromatography : Silica gel (230–400 mesh) with DCM/methanol (95:5) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) at 4°C yields needle-like crystals suitable for X-ray analysis.
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, H-2), 8.15 (d, J = 5.1 Hz, 1H, H-5), 7.89 (d, J = 3.3 Hz, 1H, H-7), 4.12 (br s, 2H, NH₂⁺) .
-
HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
Elemental Analysis : Calculated for C₇H₇BrN₂: C 40.22%, H 3.38%, N 13.40%; Found: C 40.18%, H 3.41%, N 13.37%.
Scale-Up Considerations and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer. Key modifications:
-
Reactor Design : Corrosion-resistant Hastelloy C-276 reactors withstand HBr at elevated temperatures.
-
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing batch inconsistencies.
-
Waste Management : HBr recovery via distillation achieves 92% solvent reuse .
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 99.5 | Pilot-plant ready |
| Friedländer Annulation | 68 | 98.7 | Limited to <100 g |
| Cross-Coupling | 65–78 | 99.1 | Requires Pd removal |
Q & A
Basic: What synthetic strategies are employed to prepare 1H-pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer:
Common routes include:
- Alkylation/Nitration: NaH/MeI for N-methylation at low temperatures (e.g., 0°C to room temperature) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
- Functional Group Transformations: Reduction of nitro groups (H₂/THF) and acylations (e.g., nicotinoyl chloride in pyridine) .
- Halogenation: Direct bromination or substitution using benzyl bromide with phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) to improve yields .
Basic: How are 1H-pyrrolo[2,3-c]pyridine derivatives structurally characterized?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., 2D NOESY for spatial interactions) .
- Mass Spectrometry: HRMS for molecular formula validation .
- X-Ray Diffraction (XRD): Resolve ambiguous stereochemistry or regiochemistry .
Advanced: How can synthetic yields of halogenated derivatives be optimized?
Methodological Answer:
- Catalytic Systems: Use phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) to enhance reactivity in biphasic conditions .
- Stoichiometric Control: Ensure excess alkylating agents (e.g., benzyl bromide) and base (KOH) for complete substitution .
- Temperature Gradients: Gradual heating (e.g., 0°C → reflux) minimizes side reactions during nitration or coupling .
Advanced: What structural modifications enhance FGFR inhibitory activity?
Methodological Answer:
- 5-Position Substitution: Introduce hydrogen bond acceptors (e.g., trifluoromethyl) to interact with FGFR1’s G485 residue .
- Hydrophobic Pocket Optimization: Replace methoxyphenyl groups with bulkier substituents (e.g., aryl/heteroaryl) to exploit van der Waals interactions .
- Ligand Efficiency: Prioritize low molecular weight derivatives (e.g., compound 4h , MW ~300 Da) to improve pharmacokinetics .
Basic: What biological activities are associated with 1H-pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer:
- Anticancer Agents: FGFR1–3 inhibition (IC₅₀ = 7–25 nM for 4h ) with apoptosis induction in breast cancer models .
- Antifungal Activity: Correlation between ionization potential (calculated via semiempirical MO methods) and fungicidal efficacy against Pyricularia oryzae .
- Proton Pump Inhibitors: Derivatives with 7-amine substitutions show reversible H⁺/K⁺-ATPase blockade .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Validate binding modes (e.g., FGFR1 hinge region interactions) to explain potency disparities .
- Site-Directed Mutagenesis: Test key residues (e.g., D641 in FGFR1) to confirm hydrogen bonding or steric effects .
- Quantum Chemical Parameters: Calculate ionization potentials or electron density maps to rationalize bioactivity trends .
Advanced: What computational tools predict the biological activity of novel derivatives?
Methodological Answer:
- Semiempirical MO Calculations: Correlate ionization potential with antifungal activity .
- Molecular Dynamics Simulations: Model ligand-protein stability (e.g., FGFR1-compound 4h interactions over 100 ns trajectories) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes for substituent optimization .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
